Cas no 2130869-21-3 (Mal-(CH2)5-Val-Cit-PAB-Eribulin)

Mal-(CH2)5-Val-Cit-PAB-Eribulin is a cleavable linker-drug conjugate designed for targeted drug delivery applications. The structure incorporates a maleimide (Mal) group for thiol-based conjugation to antibodies or other carrier molecules, a (CH2)5 spacer for optimal distance, and a Val-Cit dipeptide sequence as a protease-cleavable linker. The para-aminobenzyloxycarbonyl (PAB) group enhances stability while enabling efficient payload release upon enzymatic cleavage. Eribulin, a potent microtubule inhibitor, serves as the cytotoxic payload. This conjugate is particularly suited for antibody-drug conjugate (ADC) development, offering controlled drug release, improved therapeutic index, and reduced off-target toxicity. Its design ensures compatibility with standard bioconjugation techniques and stability under physiological conditions.
Mal-(CH2)5-Val-Cit-PAB-Eribulin structure
2130869-21-3 structure
Product name:Mal-(CH2)5-Val-Cit-PAB-Eribulin
CAS No:2130869-21-3
MF:C69H97N7O19
MW:1328.54400038719
CID:5068449
PubChem ID:163321143

Mal-(CH2)5-Val-Cit-PAB-Eribulin Chemical and Physical Properties

Names and Identifiers

    • CS-0226486
    • MS-32114
    • Mal-(CH2)5-Val-Cit-PAB-Eribulin
    • 2130869-21-3
    • AKOS040757317
    • Inchi: 1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1
    • InChI Key: LCPHEKOBJBAILU-AYOJXKTESA-N
    • SMILES: O1[C@@H]2C[C@@]34CC[C@H]5CC(=C)[C@H](CC[C@H]6C[C@@H](C)C(=C)[C@@H](C[C@H]7[C@@H]([C@H]([C@@H](C[C@@H](CNC(=O)OCC8C=CC(=CC=8)NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN8C(C=CC8=O)=O)=O)=O)=O)O)O7)OC)CC(C[C@H]7CC[C@H]8[C@@H]([C@@H]([C@H]1[C@H]([C@H]2O3)O8)O4)O7)=O)O6)O5

Computed Properties

  • Exact Mass: 1327.68392389g/mol
  • Monoisotopic Mass: 1327.68392389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 95
  • Rotatable Bond Count: 24
  • Complexity: 2820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 21
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 339Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 11.93±0.46(Predicted)

Mal-(CH2)5-Val-Cit-PAB-Eribulin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-139642-5mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.82%
5mg
¥9800 2024-04-19
Ambeed
A1550582-5mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
5mg
$980.0 2024-04-21
Ambeed
A1550582-100mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
100mg
$8000.0 2024-04-21
1PlusChem
1P027QAL-50mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99%
50mg
$7099.00 2023-12-19
Ambeed
A1550582-25mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
25mg
$2880.0 2024-04-21
ChemScence
CS-0226486-500ug
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.97%
500ug
$1250.0 2022-04-27
MedChemExpress
HY-139642-500μg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.97%
500μg
¥12500 2023-04-09
Ambeed
A1550582-10mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
10mg
$1560.0 2024-04-21
1PlusChem
1P027QAL-10mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99%
10mg
$2332.00 2023-12-19
ChemScence
CS-0226486-5mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.97%
5mg
$3850.0 2022-04-27

Additional information on Mal-(CH2)5-Val-Cit-PAB-Eribulin

Comprehensive Analysis of Mal-(CH2)5-Val-Cit-PAB-Eribulin (CAS No. 2130869-21-3): A Cutting-Edge Payload-Linker Conjugate for Targeted Therapies

In the rapidly evolving field of bioconjugation and antibody-drug conjugates (ADCs), Mal-(CH2)5-Val-Cit-PAB-Eribulin (CAS 2130869-21-3) has emerged as a pivotal payload-linker system. This compound combines the potent microtubule-disrupting activity of Eribulin with a protease-cleavable linker, enabling precise drug delivery in oncology applications. Its design incorporates a maleimide (Mal) group for thiol-based conjugation, a pentamethylene spacer (CH25), and the Val-Cit-PAB motif—a substrate for cathepsin B, which is overexpressed in tumor microenvironments.

The growing interest in targeted cancer therapies has propelled research into ADC optimization, with 2130869-21-3 frequently cited in studies exploring controlled drug release. Recent publications highlight its role in improving therapeutic index by minimizing off-target effects—a critical concern addressed in precision medicine forums. Notably, the Val-Cit-PAB linker’s stability in circulation and selective cleavage in tumors aligns with current demands for reduced systemic toxicity.

From a synthetic chemistry perspective, the Mal-(CH2)5-Val-Cit-PAB segment exemplifies advancements in heterobifunctional crosslinkers. The maleimide-thiol reaction ensures efficient antibody conjugation, while the hydrophobic spacer (CH25) balances solubility and payload release kinetics. These features resonate with trending searches on “linker design for ADCs” and “improving ADC stability”, reflecting industry priorities.

Beyond oncology, CAS 2130869-21-3 sparks discussions in drug delivery systems (DDS) for autoimmune diseases, where site-specific activation is equally vital. Its modular structure allows adaptation to other payloads, making it a versatile tool in bioconjugate engineering—a topic gaining traction in AI-driven drug discovery platforms.

Regulatory and GMP synthesis inquiries further underscore its relevance. As pharmaceutical companies prioritize scale-up processes for ADCs, the reproducibility of Mal-(CH2)5-Val-Cit-PAB-Eribulin production remains a focal point. Analytical challenges, such as HPLC purity monitoring and mass spectrometry characterization, are frequently explored in peer-reviewed journals and patent filings.

In conclusion, 2130869-21-3 represents a convergence of chemical innovation and therapeutic demand. Its integration into next-generation ADCs underscores the shift toward personalized oncology, while its adaptable chemistry fuels cross-disciplinary applications—addressing key questions in today’s biopharmaceutical landscape.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2130869-21-3)Mal-(CH2)5-Val-Cit-PAB-Eribulin
A1018197
Purity:99%/99%/99%/99%
Quantity:5mg/10mg/25mg/100mg
Price ($):882.0/1404.0/2592.0/7200.0